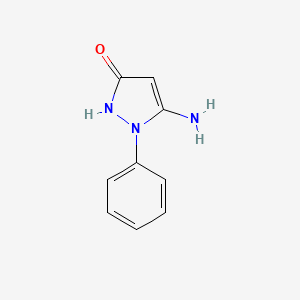

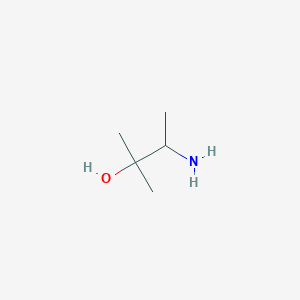

5-氨基-1-苯基-1H-吡唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol involves several key steps, including the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of various pyrazole derivatives. The reaction conditions and the specific reactants play a crucial role in determining the yield and purity of the final product. Notable synthesis approaches include the one-step synthesis of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, which emphasizes the versatility and reactivity of pyrazole intermediates in organic synthesis (Tominaga et al., 1997).

Molecular Structure Analysis Molecular structure analysis reveals that 5-amino-1-phenyl-1H-pyrazol-3-ol and its derivatives often exhibit planar configurations with the phenyl and pyrazole rings. Intramolecular hydrogen bonding is a common feature, contributing to the stability and tautomeric preferences of these compounds. X-ray crystallography provides insights into the lattice parameters and the spatial arrangement of atoms within the crystal structure, highlighting the impact of substituents on the molecular conformation (Kimura, 1984).

Chemical Reactions and Properties Chemical reactions involving 5-amino-1-phenyl-1H-pyrazol-3-ol are characterized by its reactivity towards electrophiles and nucleophiles, forming various hydrogen-bonded structures and complexes. The molecule's functional groups, such as the amino and phenyl moieties, facilitate diverse chemical transformations, leading to a wide range of derivatives with potential applications in materials science and pharmaceuticals. Notably, its interaction with dimethyl acetylenedicarboxylate underlines its utility in synthetic organic chemistry (Bobko et al., 2012).

Physical Properties Analysis The physical properties of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives, such as melting points, solubility, and crystal habit, are significantly influenced by the molecular structure and the nature of substituents. X-ray crystallography studies reveal that these compounds often crystallize in various space groups, with specific lattice parameters that reflect their molecular symmetry and packing arrangements in the solid state. The planarity of the pyrazole ring and the orientation of substituents affect the compound's physical characteristics and its interactions with solvents and other molecules (Zia-ur-Rehman et al., 2008).

Chemical Properties Analysis The chemical properties of 5-amino-1-phenyl-1H-pyrazol-3-ol are defined by its functional groups, which dictate its reactivity, acidity, and potential for forming derivatives. Studies on vibrational and electronic absorption spectral analyses provide insights into the molecule's bonding features, electronic transitions, and potential for intramolecular charge transfer, which are crucial for understanding its reactivity and applications in various chemical processes. The presence of amino and phenyl groups offers sites for substitution and functionalization, enabling the synthesis of a diverse array of pyrazole-based compounds with tailored properties (Prasad et al., 2012).

科学研究应用

合成的多功能性

5-氨基-1-苯基-1H-吡唑-3-醇被用作创建各种1-苯基-1H-吡唑衍生物的多功能合成子,在化学合成中具有重要价值。其转化为卤代衍生物和三氟甲氧基吡唑醇有助于Pd催化的交叉偶联反应,用于合成芳基和碳功能取代的1-苯基-1H-吡唑(Arbačiauskienė等,2009)。

催化应用

四乙基铵L-丙氨酸盐,一种用于合成4,4′-(芳基亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇)的催化剂,采用5-氨基-1-苯基-1H-吡唑-3-醇衍生物。这种环保合成受益于催化剂的生物相容性和生物降解性,促进更绿色的化学(Khaligh et al., 2020)。

抗菌和缓蚀

5-氨基-1-苯基-1H-吡唑-3-醇衍生物在抗菌应用和作为缓蚀剂方面表现出实用性。它们的结构特性与其在这些领域的功效相关,突显了它们在材料科学和药理学中的潜力(Sayed et al., 2018)。

分子相互作用研究

其衍生物与DNA的相互作用,如钴(II)和铜(II)配合物研究中所见,为分子相互作用和潜在药物开发提供了见解。这些研究包括密度泛函理论(DFT)和分子对接,表明它们在药物设计中的相关性(Ramashetty et al., 2021)。

晶体结构分析

对5-氨基-1-苯基-1H-吡唑-3-醇衍生物的晶体和分子结构分析有助于理解它们的互变异构形式和分子排列,这对于开发有针对性的制药应用至关重要(Kimura, 1986)。

合成新化合物

该化合物有助于合成新的席夫碱骨架的吡唑核,强调了它在创造具有潜在药理活性的新分子中的作用(Karati et al., 2022)。

杂环化合物的构建块

其作为合成具有药理兴趣的多功能杂环化合物的构建块的用途突显了它在药物化学中的重要性(El‐Mekabaty,2014)。

抗增殖潜力

5-氨基-1-苯基-1H-吡唑-3-醇衍生物显示出作为抗增殖剂的潜力,特别是在癌症研究中。它们对各种癌细胞系的有效性表明了它们在癌症治疗中的潜力(Ananda et al., 2017)。

安全和危害

属性

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 |

Source

|

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-phenyl-1H-pyrazol-3-ol | |

CAS RN |

70373-98-7 |

Source

|

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

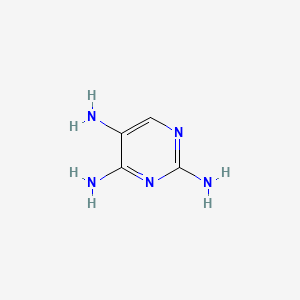

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)